Home > Products > Screening Compounds P105386 > 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline - 5434-99-1

1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-5247741
CAS Number: 5434-99-1
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to the class of N-sulfonylated tetrahydroquinolines. These compounds have gained significant attention in organic synthesis as valuable building blocks and intermediates in the preparation of various biologically active compounds. []

Future Directions

    Exploration of Novel Synthetic Routes: Further research could focus on developing more efficient and enantioselective methods for synthesizing 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline and its derivatives. []

Overview

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound characterized by the presence of a phenylsulfonyl group attached to a tetrahydroquinoline ring. This compound falls under the broader classification of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the tetrahydroquinoline framework and the sulfonyl group imparts unique chemical properties and potential therapeutic effects.

Source and Classification

The compound is sourced from various synthetic routes that typically involve the reaction of tetrahydroquinoline derivatives with sulfonyl chlorides. It is classified primarily as a sulfonamide due to the presence of the sulfonamide functional group (-SO₂NH2), which is crucial for its biological activity. Tetrahydroquinoline derivatives are recognized for their prevalence in natural products and pharmaceuticals, making this compound significant in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline generally involves several key steps:

  1. Formation of Tetrahydroquinoline Core: The initial step often utilizes a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine under acidic conditions to yield the tetrahydroquinoline structure.
  2. Sulfonylation: The tetrahydroquinoline intermediate is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the phenylsulfonyl group into the structure.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for further applications.

Industrial production may scale these methods using continuous flow reactors to enhance efficiency and yield, while advanced purification techniques ensure product quality .

Molecular Structure Analysis

Structure and Data

The molecular formula of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline can be represented as C13H15N1O2SC_{13}H_{15}N_{1}O_{2}S. Its structure features a tetrahydroquinoline ring fused with a phenylsulfonyl moiety. The InChI representation provides a detailed description of its molecular structure:

\text{InChI}=\text{InChI=1S/C13H15N1O2S/c14-15(16)13-9-7-5-3-1-4-6-8-10(9)12(13)11(17)18/h1-8H,9-12H2

This structural complexity contributes to its unique chemical reactivity and potential biological interactions .

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to sulfone derivatives.
  • Reduction: Reduction reactions may convert the sulfonamide group into amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group where nucleophiles like amines or thiols can replace the sulfonyl group .
Mechanism of Action

The mechanism by which 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline exerts its biological effects is not fully elucidated but likely involves interactions with specific biological targets. The sulfonamide functional group is known to inhibit certain enzymes by mimicking substrates or binding to active sites. This mechanism may lead to various pharmacological effects including antimicrobial activity and modulation of metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline include:

  • Appearance: Typically exists as a solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range that indicates crystallinity.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to hydrogen bonding capabilities.
  • Stability: The compound's stability under various pH conditions and temperatures needs evaluation for practical applications.

These properties are critical for predicting behavior in biological systems and during synthesis .

Applications

Scientific Uses

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline has potential applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting infections or metabolic disorders.
  • Biological Research: Its unique structure allows for studies on enzyme inhibition and metabolic pathways.
  • Synthetic Chemistry: This compound can act as an intermediate in synthesizing more complex organic molecules.
Introduction to 1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinoline

Structural and Functional Significance of the Tetrahydroquinoline Core

The tetrahydroquinoline (THQ) system—a partially saturated analogue of quinoline—consists of a benzene ring fused to a piperidine ring, creating a rigid, bicyclic scaffold with defined stereochemical properties. This core structure is classified as a privileged scaffold in drug discovery due to its widespread occurrence in pharmacologically active compounds and natural products. Naturally occurring THQ derivatives include the antischistosomal agent oxamniquine, the antibiotic dynemycin, and the vasodilator nicainoprol [6]. Synthetically, the THQ core provides a versatile platform for structural elaboration owing to its chemical stability and the ease with which substituents can be introduced at multiple positions (C-2, C-3, C-4, C-6, C-7, C-8, and N-1) to modulate biological activity [9].

Table 1: Bioactive Natural Products and Drugs Containing the Tetrahydroquinoline Core

Compound NameBiological ActivitySource/Synthetic Application
OxamniquineAntischistosomalSynthetic therapeutic agent
DynemycinAntibioticMicrobial source (Nocardioides sp.)
NicainoprolAntiarrhythmic/VasodilatorSynthetic therapeutic agent
Camptothecin derivativesAnticancer (Topoisomerase I inhibition)Camptotheca acuminata (bark/stem)
NitidineAnticancerZanthoxylum nitidum (plant)

The functional significance of the THQ core in 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives stems from several key attributes:

  • Conformational Constraint: The fused bicyclic system restricts rotational freedom, promoting pre-organization for optimal interaction with biological targets like RORγt’s ligand-binding domain [1].
  • Chirality: The core contains stereogenic centers (notably C-2 and C-4). Enantiopure forms, such as (R)-enantiomers, often exhibit superior pharmacological activity. For instance, the (R)-enantiomer of derivative D4 demonstrated enhanced potency as a RORγt inverse agonist compared to its (S)-counterpart and the racemate [1].
  • Hydrogen-Bonding Capability: The nitrogen atom (N-1) can serve as a hydrogen bond acceptor. While modified by sulfonylation in this specific derivative, the core nitrogen’s position remains crucial for orienting the sulfonyl pharmacophore within the binding pocket [3] [5].
  • Electron-Rich Aromatic System: The benzo-fused ring enables π-π stacking interactions with aromatic residues in target proteins, contributing to binding affinity .

These inherent properties make the THQ core an indispensable structural foundation for developing ligands targeting nuclear receptors and enzymes, particularly within the context of autoimmune disease therapeutics [6] .

Role of Sulfonyl Group Modifications in Bioactivity

The introduction of a phenylsulfonyl moiety (-SO₂C₆H₅) at the N-1 position of the tetrahydroquinoline core is a critical structural modification that drastically alters the compound's biological profile. This modification is not merely a metabolic stabilization tactic but actively participates in target engagement and modulates pharmacokinetic properties.

  • RORγt Inverse Agonism Mechanism: In the context of RORγt ligands like 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives, the sulfonyl group acts as a key pharmacophore. The sulfonyl oxygen atoms engage in specific hydrogen-bonding interactions with residues (e.g., His 479, Tyr 502) within the RORγt ligand-binding domain. This binding stabilizes an inactive conformation of the receptor, effectively acting as an inverse agonist to suppress the receptor's basal activity and downstream Th17 cell-mediated inflammatory pathways [1]. The phenyl ring attached to the sulfonyl group provides hydrophobic interactions with adjacent lipophilic pockets in the binding site, enhancing affinity and selectivity over related nuclear receptors.

  • Enhanced Pharmacokinetic Properties: Modification of the THQ nitrogen with a phenylsulfonyl group significantly improves metabolic stability and oral bioavailability. Unsubstituted THQ nitrogens are susceptible to oxidative metabolism (e.g., CYP450-mediated N-dealkylation or oxidation). Sulfonylation blocks this vulnerable site. This is exemplified by comparing derivative D4 (1-(phenylsulfonyl)-THQ based) to the earlier RORγt inhibitor GSK2981278. While structurally similar, D4 exhibited dramatically improved oral bioavailability (F = 48.1% in mice, 32.9% in rats) compared to GSK2981278 (F = 6.2% in mice, 4.1% in rats) [1]. The sulfonyl group also influences physicochemical properties like solubility and logP, contributing to better absorption.

  • Structure-Activity Relationship (SAR) Flexibility: The phenyl ring of the sulfonyl group serves as a handle for further structural optimization. Substitutions on this phenyl ring (e.g., halogens, alkyl groups, heterocycles) can fine-tune potency, selectivity, and physicochemical properties. For instance, analogues like 2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea demonstrate the exploration of appended functionalities linked to the core via the sulfonamide nitrogen or modifications on the sulfonyl phenyl ring itself [5] [7].

Table 2: Impact of Phenylsulfonyl Modification on Key Properties of THQ-based RORγt Inverse Agonists

PropertyGSK2981278 (Reference)Derivative D4 (1-(Phenylsulfonyl)-THQ)Impact of Modification
Oral Bioavailability (F%)Mice: 6.2%, Rats: 4.1%Mice: 48.1%, Rats: 32.9%>7-fold increase in mice, >8-fold in rats
RORγt Binding/PotencyModerateHigh (Superior to GSK2981278 at lower dose)Enhanced target engagement via sulfonyl
Metabolic StabilityLower (N-oxidation risk)Higher (Blocked vulnerable N-atom)Reduced clearance, longer half-life
Chemical Space for SARLimited at N-positionExpanded (Phenyl ring modifications)Enables optimization of selectivity/ADME

The sulfonyl group, therefore, transforms the THQ scaffold from a simple structural framework into a potent, drug-like pharmacophore capable of high-affinity target binding and suitable for oral administration, addressing a major limitation of earlier RORγt inhibitors [1] [5].

Historical Development and Key Milestones in Tetrahydroquinoline Chemistry

The chemistry and therapeutic application of tetrahydroquinolines have evolved significantly over decades, culminating in the development of sophisticated, target-specific derivatives like 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Early Origins and Natural Product Inspiration (Pre-20th Century - Mid 20th Century): The foundational recognition of the quinoline/THQ scaffold began with the isolation of quinine from Cinchona bark in the early 19th century. While quinine itself is a quinoline methanol, its significance highlighted the therapeutic potential of the quinoline nucleus. Early synthetic efforts focused on simpler quinolines and their saturated versions for dyes and antimalarials (e.g., the synthesis of basic THQ structures via hydrogenation of quinolines) [6] . The discovery of naturally occurring bioactive THQs like the antibiotic sandramycin (containing a 2-amidoquinoline unit) and the anticancer agent camptothecin (a pentacyclic quinoline derivative) further underscored the biological relevance of reduced quinoline systems [6] .

  • Synthetic Methodologies and Chiral Control (Late 20th Century - Early 21st Century): A major milestone was the development of efficient synthetic routes beyond simple catalytic hydrogenation. The Pictet-Spengler reaction emerged as a powerful method for constructing the THQ ring system via acid-catalyzed condensation of arylamines with carbonyl compounds [6]. Crucially, the advent of asymmetric synthesis techniques addressed the need for enantiopure THQs, which are critical for biological activity. Pioneering work on Ir-catalyzed asymmetric hydrogenation of quinolines, reported by Zhou and significantly advanced by others, enabled the efficient production of chiral 2-substituted THQs with high enantiomeric excess (ee) using catalysts like [Ir(cod)Cl]₂ complexed with chiral phosphine ligands (e.g., MeO-Biphep) [9]. This methodology laid the groundwork for accessing enantiomerically enriched precursors relevant to drugs like the RORγt inverse agonist (R)-D4.

  • Rise as a Therapeutic Scaffold for Autoimmunity (21st Century, Particularly 2020s): While THQ derivatives were explored for various indications (antimalarial, antimicrobial, anticancer), their potential in autoimmune diseases surged with the identification of RORγt as a master regulator of pathogenic Th17 cells. Initial RORγt modulators often suffered from poor drug-like properties. The key milestone arrived with the rational design and synthesis of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives, specifically optimized as RORγt inverse agonists. Landmark work published in 2024 detailed the discovery of derivative D4 and its pharmacologically active enantiomer (R)-D4. This compound class demonstrated:

  • High Potency: Superior efficacy to benchmark compounds like GSK2981278 at lower doses in treating psoriasis and rheumatoid arthritis in mouse models [1].
  • Excellent Oral Bioavailability: Overcoming a major hurdle for chronic autoimmune disease therapies [1].
  • Safety Profile: No observed adverse effects in preliminary 2-week studies [1].This work represented the first report of efficacy for a RORγt inverse agonist based on this scaffold in rheumatoid arthritis models, marking a significant leap from foundational THQ chemistry to targeted immunotherapy [1].

Table 3: Key Historical Milestones in Tetrahydroquinoline Chemistry Leading to 1-(Phenylsulfonyl)-THQ Derivatives

Time PeriodMilestoneSignificance
1834Isolation of Quinoline from coal tar (Runge)Identification of the core quinoline structure
Early 20th CDevelopment of catalytic hydrogenation methods for quinoline reductionProvided access to basic THQ scaffolds
Mid-Late 20th CDiscovery of bioactive natural THQs (Camptothecin, Nitidine, Sandramycin)Validated THQ as a biologically relevant pharmacophore
Late 20th - Early 21st CAdvancement of THQ synthesis (Pictet-Spengler, Friedländer)Enabled more complex and diverse THQ derivatives
Early 21st C (2000s)Pioneering Ir-catalyzed asymmetric hydrogenation of quinolines (Zhou et al.)Opened route to enantiopure 2-substituted THQs critical for drug development
2024Discovery of orally bioavailable, safe 1-(Phenylsulfonyl)-THQ RORγt inverse agonists (D4, (R)-D4)Demonstrated high efficacy in RA/psoriasis models, overcoming bioavailability limitations of predecessors

Properties

CAS Number

5434-99-1

Product Name

1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

IUPAC Name

1-(benzenesulfonyl)-3,4-dihydro-2H-quinoline

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C15H15NO2S/c17-19(18,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2

InChI Key

GPSUPBMZQAGMSS-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.